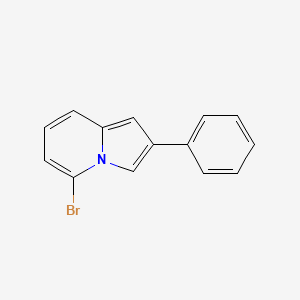

5-Bromo-2-phenylindolizine

説明

5-Bromo-2-phenylindolizine is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Bromo-2-phenylindolizine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the indolizine family, characterized by its fused bicyclic structure. The presence of bromine at the 5-position enhances its reactivity and biological potential. The compound is being studied for various pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer effects. A study highlighted that compounds based on the indolizine scaffold can bind to phospholipase A2 and histamine receptors, which are critical drug targets in cancer therapy . Furthermore, molecular modeling studies have shown that these compounds can inhibit COX-2 enzyme activity, suggesting potential anti-inflammatory and anticancer mechanisms .

Table 1: Summary of Anticancer Studies

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Indolizines have been reported to possess broad-spectrum antimicrobial effects, making them promising candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Indolizines

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes such as COX-2, which is involved in inflammatory processes and cancer progression .

- Receptor Binding : It interacts with various receptors, including those involved in pain and inflammation pathways, enhancing its therapeutic profile .

- Cell Membrane Disruption : For its antimicrobial effects, the compound may disrupt bacterial cell membranes, leading to cell death .

Case Studies

Several case studies have documented the effects of indolizines in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against various cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against resistant strains of bacteria. The compound demonstrated significant inhibitory effects at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

5-Bromo-2-phenylindolizine has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study on human breast cancer cells (MCF-7) showed significant cytotoxic effects at concentrations above 10 µM, confirming mechanisms involving apoptosis through flow cytometry analysis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that it competes effectively with traditional anti-inflammatory drugs such as indomethacin, suggesting its potential as a novel anti-inflammatory agent .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens, highlighting its potential as a new class of antimicrobial agents .

Biological Studies

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes. The presence of the bromine atom enhances its reactivity, allowing it to modulate enzyme activity and receptor signaling pathways effectively. Notably, it has been shown to inhibit phospholipase A2 and COX-2 enzymes, which are critical targets in drug development .

Material Science

Organic Electronics and Fluorescent Materials

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and fluorescent materials. Its ability to act as a fluorescent probe makes it suitable for bioimaging and sensor applications .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related indolizine compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Phenylindolizine | Low | Low | Low |

| 6-Chloro-2-phenylindolizine | Moderate | High | Moderate |

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a notable decrease in paw edema compared to control groups. This effect was attributed to its COX-2 inhibitory action, paralleling results seen with traditional NSAIDs .

- Material Science Application : The compound has been utilized as a fluorescent probe in bioimaging studies due to its electronic properties, demonstrating the potential for applications in organic electronics and sensor technologies .

化学反応の分析

Bielectrophilic Reagents

-

Succinic/Phthalic Anhydrides : Forms 1,4-keto acids via nucleophilic attack at the carbonyl groups .

-

Oxalyl Chloride : Produces 1,2-diketones through acylation .

-

Ethyl Pyruvate : Yields 1,2-hydroxyacids via conjugate addition .

α-Halocarbonyl Compounds

-

α-Bromo Ketones/Esters : Undergoes selective bromination at C-5, retaining the indolizine core .

-

α-Chloroacetic Acid Esters : Forms 5-chloroacetylindolizines via chloroacetylation .

Electrophilic Substitution

Despite the electron-withdrawing bromine at C-5, trifluoroacetic anhydride reacts at C-3 to yield 3-COCF<sub>3</sub>-5-Bromo-2-phenylindolizine (83% yield) . This regioselectivity is confirmed by <sup>1</sup>H NMR, where the H-3 signal disappears .

Cross-Coupling Reactions

5-Bromo-2-phenylindolizine participates in Suzuki-Miyaura couplings with arylboronic acids. Reactivity depends on substituents:

| Substituent at C-2 | Halogen (X) | Yield (%) | Notes |

|---|---|---|---|

| Phenyl | Br | 65–78 | Moderate reactivity |

| tert-Butyl | Br | 85–92 | Higher reactivity |

| Phenyl | I | 68–80 | Comparable to Br |

Key observations :

-

Steric effects : A 6-methyl group near C-5 reduces reactivity (e.g., 6-Me-5-Br-2-phenylindolizine yields drop by ~20%) .

-

Halogen influence : Iodo derivatives show marginally better yields than bromo analogues in sterically unhindered systems .

Resistance to Nucleophilic Substitution

Unlike 2-halopyridines, this compound does not react with nucleophiles (e.g., iPrONa, morpholine, diethyl sodiomalonate) under reflux conditions . This inertness arises from the π-excessive nature of the indolizine core, which destabilizes nucleophilic aromatic substitution .

Stability and Handling

This compound is air-sensitive (decomposes upon prolonged exposure) and should be stored under inert conditions . Its instability necessitates immediate use in further reactions.

Comparative Reactivity Insights

特性

IUPAC Name |

5-bromo-2-phenylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSHKCOAJSPRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679439 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006591-05-4 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。